![molecular formula C16H18N2O3S B2517310 2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide CAS No. 2305573-98-0](/img/structure/B2517310.png)
2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinoline-3-carboxamides are a class of compounds that have received considerable attention due to their broad spectrum of bioactivity . They consist of a benzene ring fused with a pyridine ring, and a carboxamide group attached to the 3-position of the quinoline .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, one method involves the one-pot reaction of a specific aldehyde and a dione in the presence of a solvent . Another method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carboxamide group attached to the 3-position of the quinoline further modifies the properties of these compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, they can participate in catalytic and non-catalytic amidation of carboxylic acid substrates .Wirkmechanismus
While the specific mechanism of action for your compound is not available, quinoline-3-carboxamides have been found to exhibit various biological activities. For instance, some quinoline-3-carboxamides have been found to inhibit the cholesteryl ester transfer protein (CETP), which plays a role in decreasing HDL-C level and increasing LDL-C level .
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-6-15-13(9-11)10-14(12(2)18-15)16(19)17-7-4-8-22(3,20)21/h4-6,8-10H,7H2,1-3H3,(H,17,19)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWPZVWKHGBPB-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
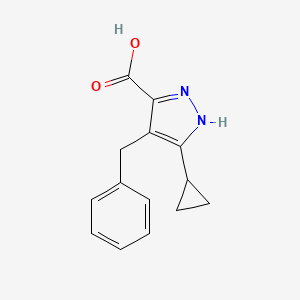
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
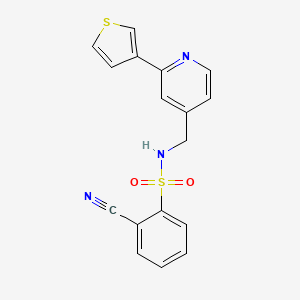

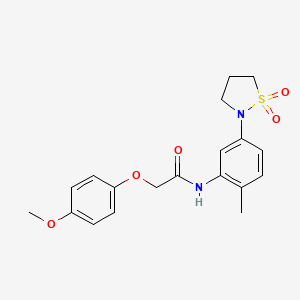
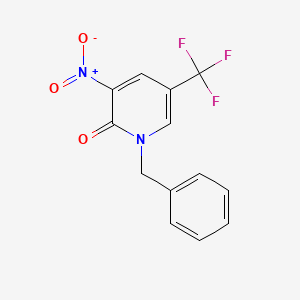
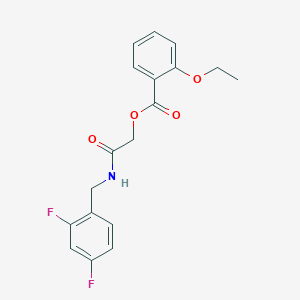
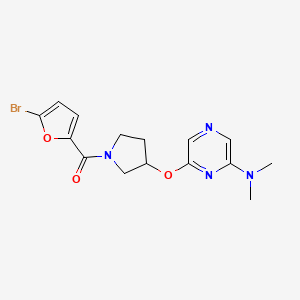
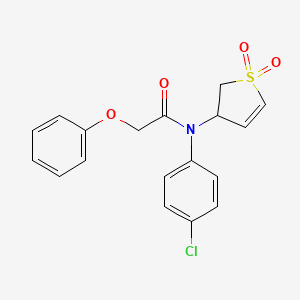
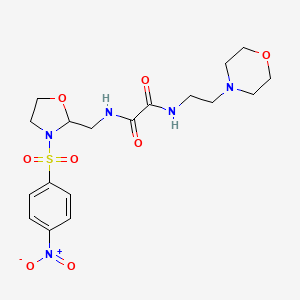
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)